Product packaging for 3-Bromo-6-fluoropicolinonitrile(Cat. No.:CAS No. 1565634-54-9)

3-Bromo-6-fluoropicolinonitrile

Cat. No.: B12945675
CAS No.: 1565634-54-9
M. Wt: 201.00 g/mol
InChI Key: CDOGLNDZTGQNPR-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Chemical Research

The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug discovery. rsc.orgrsc.org Regarded as a "privileged scaffold," its structure is consistently found in a vast array of FDA-approved drugs. rsc.orgrsc.org The presence of the nitrogen atom in the aromatic ring imparts unique properties, including weak basicity and enhanced aqueous solubility, which can improve the pharmacological characteristics of drug candidates. mdpi.com Pyridine derivatives are integral to numerous natural products, such as vitamins and alkaloids, and their versatility as starting materials for structural modifications makes them highly sought-after in the pharmaceutical industry. enpress-publisher.comresearchgate.net The adaptability of the pyridine nucleus allows for the synthesis of molecules with a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. mdpi.com

Role of Halogenation in Modulating Reactivity and Selectivity in Heterocyclic Systems

Halogenation, the process of introducing halogen atoms (F, Cl, Br, I) into organic compounds, is a fundamental strategy in organic synthesis. jk-sci.com In heterocyclic systems like pyridine, halogenation serves two primary functions. Firstly, it imparts new properties to the molecule, influencing its physical and biological characteristics. jk-sci.com Secondly, and more critically for synthesis, halogens act as versatile reactive "handles." jk-sci.com They are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions and serve as key functional groups for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. merckmillipore.combaranlab.org

The type of halogen and its position on the ring dictate the reactivity and selectivity of subsequent transformations. baranlab.org For instance, the carbon-halogen bond strength (C-I < C-Br < C-Cl < C-F) and the electronic nature of the heterocyclic ring influence the ease of oxidative addition in palladium-catalyzed cycles. baranlab.org This allows chemists to selectively functionalize a poly-halogenated heterocycle by choosing the appropriate reaction conditions, enabling the construction of complex molecular architectures. baranlab.orgacs.org

Contextual Overview of Picolinonitrile Derivatives in Synthetic Transformations

Picolinonitriles, which are pyridine rings substituted with a cyano (-CN) group, are valuable intermediates in organic synthesis. The electron-withdrawing nature of the nitrile group influences the reactivity of the pyridine ring and can participate in various chemical transformations. Picolinonitrile derivatives serve as precursors for a range of more complex molecules. For example, they can be converted into picolinamidines, which have shown potent antiproliferative activity against cancer cell lines. nih.govrsc.orgresearchgate.net Furthermore, they are used as building blocks in the synthesis of targeted therapies, such as kinase inhibitors for the treatment of hematologic malignancies. nih.gov The strategic placement of other substituents, particularly halogens, on the picolinonitrile scaffold provides a powerful tool for building diverse and biologically active compounds. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2BrFN2 B12945675 3-Bromo-6-fluoropicolinonitrile CAS No. 1565634-54-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1565634-54-9

Molecular Formula

C6H2BrFN2

Molecular Weight

201.00 g/mol

IUPAC Name

3-bromo-6-fluoropyridine-2-carbonitrile

InChI

InChI=1S/C6H2BrFN2/c7-4-1-2-6(8)10-5(4)3-9/h1-2H

InChI Key

CDOGLNDZTGQNPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Br)C#N)F

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 3 Bromo 6 Fluoropicolinonitrile

Reactivity of the Bromine Substituent

The bromine atom at the 3-position is a key site for synthetic modification, primarily through nucleophilic substitution and metal-catalyzed cross-coupling reactions.

The pyridine (B92270) ring is inherently electron-deficient, and this effect is amplified by the inductive-withdrawing properties of the fluorine and bromine atoms, as well as the strong electron-withdrawing nature of the nitrile group. This electronic polarization activates the carbon atoms attached to the halogen substituents, making them electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com

While direct nucleophilic aromatic substitution (SNAr) can occur, the bromine at position 3 is particularly well-suited for palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high selectivity. For instance, in analogous bromo-fluoro pyridine carbonitriles, the bromine atom is readily displaced in reactions like the Sonogashira coupling. soton.ac.uk This transformation involves the coupling of the aryl bromide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reaction

Reaction Type Reactants Typical Catalysts Product Type
Sonogashira Coupling3-Bromo-6-fluoropicolinonitrile, Terminal AlkynePd(PPh₃)₄, CuI3-Alkynyl-6-fluoropicolinonitrile
Suzuki CouplingThis compound, Boronic Acid/EsterPd(OAc)₂, SPhos3-Aryl-6-fluoropicolinonitrile
Buchwald-Hartwig AminationThis compound, AminePd₂(dba)₃, BINAP3-Amino-6-fluoropicolinonitrile

Beyond ionic pathways, the carbon-bromine bond can undergo homolytic cleavage to participate in radical reactions. This can be initiated by radical initiators, such as azobisisobutyronitrile (AIBN), or through photolysis. While specific studies on radical reactions involving this compound are not extensively documented, the principles of radical chemistry on aryl bromides apply. For example, radical trifluoromethylation can be achieved on halogenated aromatic rings, suggesting that the C-Br bond could serve as a site for radical-mediated functionalization. The process would involve the formation of a 6-fluoro-2-cyanopyridin-3-yl radical, which could then be trapped by a radical scavenger or participate in further propagation steps.

Reactivity of the Fluorine Substituent

The fluorine atom at the 6-position plays a dual role, acting as a potential leaving group and significantly modulating the electronic properties of the entire molecule.

In nucleophilic aromatic substitution (SNAr) reactions, the leaving group's ability to depart is crucial. Generally, the carbon-bromine bond is weaker than the carbon-fluorine bond, making bromide a better leaving group than fluoride (B91410). This is reflected in many cross-coupling reactions where the C-Br bond reacts selectively.

However, this reactivity is not absolute and can be reversed under specific conditions. In the synthesis of isothiazolo[4,5-b]pyridines using a related isomer, 5-bromo-3-fluoropicolinonitrile, treatment with a thiol nucleophile and potassium carbonate as a base resulted in the selective substitution of the fluorine atom, not the bromine. rsc.org This demonstrates that the choice of nucleophile and reaction conditions can overcome the higher bond strength of the C-F bond, allowing for regioselective functionalization at the fluorine-bearing position. rsc.org The amination of related fluoropicolinonitriles with ammonia (B1221849) also shows the displacement of the fluorine atom. google.com

Table 2: Comparison of Halogen Substituent Properties

Property Bromine (at C3) Fluorine (at C6)
Pauling Electronegativity 2.963.98
Average Bond Energy (C-X) ~285 kJ/mol~485 kJ/mol
General Leaving Group Ability in SNAr GoodPoor to Moderate
Reactivity in Pd-Coupling HighLow (typically requires special conditions)

The primary influence of the fluorine substituent is its powerful inductive electron-withdrawing effect (-I effect). cymitquimica.com Being the most electronegative element, it strongly pulls electron density from the pyridine ring. This effect, combined with the electron-withdrawing character of the nitrogen heteroatom, the bromine atom, and the nitrile group, renders the aromatic ring highly electron-poor. masterorganicchemistry.com This pronounced electrophilicity greatly enhances the ring's susceptibility to attack by nucleophiles, facilitating the SNAr reactions discussed for both the bromine and fluorine substituents. masterorganicchemistry.com

Transformations Involving the Nitrile Group

The nitrile (cyano) group is a versatile functional handle that can be converted into several other important chemical moieties.

One notable transformation is the reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium carbonate to yield an N'-hydroxypicolinimidamide, also known as an amidoxime (B1450833). soton.ac.uk This conversion was successfully demonstrated on the related 6-bromo-3-fluoro-2-cyanopyridine. soton.ac.uk

Furthermore, the nitrile group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or a primary amide. It can also be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). A more controlled reduction using diisobutylaluminium hydride (DIBALH) can yield an aldehyde after hydrolysis of the intermediate imine. libretexts.org Additionally, the electrophilic carbon of the nitrile is susceptible to attack by organometallic reagents, such as Grignard or organolithium reagents. This reaction, followed by an aqueous workup, provides a reliable method for synthesizing ketones. libretexts.org

Table 3: Summary of Nitrile Group Transformations

Reagent(s) Resulting Functional Group Reaction Type
H₂O, H⁺ or OH⁻Carboxylic Acid / AmideHydrolysis
1. LiAlH₄; 2. H₂OPrimary AmineReduction
1. DIBALH; 2. H₂OAldehydePartial Reduction
1. R-MgBr; 2. H₂OKetoneNucleophilic Addition
NH₂OH·HCl, Na₂CO₃AmidoximeAddition-Elimination

Advanced Applications in Organic Synthesis

3-Bromo-6-fluoropicolinonitrile as a Versatile Building Block

This compound, also known by its synonym 6-Bromo-3-fluoropicolinonitrile (B1380960), is a versatile building block utilized in medicinal chemistry and agrochemical research. cymitquimica.com Its utility stems from the differential reactivity of its functional groups. The pyridine (B92270) ring is substituted with a bromine atom at the 6-position, a fluorine atom at the 3-position, and a nitrile (cyano) group at the 2-position. cymitquimica.com This arrangement provides multiple reaction sites that can be targeted in a controlled manner.

The bromine atom at the 6-position is particularly susceptible to transition-metal-catalyzed cross-coupling reactions. google.comsmolecule.com A prime example is its use in Suzuki-Miyaura couplings, where the bromo group is substituted to form a new carbon-carbon bond. google.com This reaction is a cornerstone of modern organic synthesis for creating complex molecular architectures. For instance, the compound has been successfully used in a Suzuki coupling with 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, catalyzed by a palladium complex, [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl2(dppf)), to create advanced intermediates. google.com

The fluorine and cyano groups also play crucial roles in modulating the molecule's reactivity and properties. cymitquimica.com The high electronegativity of the fluorine atom influences the electron distribution of the pyridine ring, while the cyano group can participate in various nucleophilic addition or reduction reactions. cymitquimica.com This multi-functionality allows chemists to use this compound as a foundational element for constructing a wide array of more complex derivatives.

Table 1: Reactivity of this compound Functional Groups

Functional GroupPositionCommon Reaction Type(s)
Bromo6Suzuki-Miyaura Cross-Coupling
Fluoro3Nucleophilic Aromatic Substitution
Cyano2Nucleophilic Addition, Reduction, Hydrolysis

Strategic Precursor in the Synthesis of Complex Heterocyclic Systems

The well-defined reactivity of this compound makes it a strategic precursor for synthesizing complex heterocyclic systems, particularly those with pharmaceutical applications. Its role as a starting material in the creation of aza-indazole compounds, which are investigated for the treatment of tendon and ligament injuries, serves as a significant case study. google.comgoogleapis.com

In this synthetic pathway, this compound is reacted with a substituted boronic ester via a Suzuki coupling. google.com This key step connects the picolinonitrile core to another aromatic ring system, thereby constructing a more elaborate molecular framework. The product of this reaction is an advanced intermediate, such as 6-(2-chloro-4-aminophenyl)-3-fluoropicolinonitrile, which contains the core structure necessary for subsequent cyclization or functionalization to yield the final aza-indazole target molecules. google.comgoogleapis.com The use of this specific precursor is strategic, as it efficiently introduces the required cyano- and fluoro-substituted pyridine motif into the final structure, a common feature in many biologically active compounds. google.com

Development of Advanced Synthetic Intermediates and Scaffolds

The products derived from the initial transformations of this compound are themselves valuable, advanced synthetic intermediates and scaffolds. These intermediates are stable molecules that serve as the foundation for creating a library of related compounds for structure-activity relationship (SAR) studies in drug discovery.

As demonstrated in patent literature, the reaction of this compound creates intermediates like N-(3-chloro-4-(6-cyano-5-fluoropyridin-2-yl)phenyl)-4-fluorobenzenesulfonamide. googleapis.com This molecule is not the final therapeutic agent but a crucial scaffold. Its structure can be systematically modified—for example, by transforming the nitrile group or substituting the amino group—to explore how different chemical features affect biological activity. The stability and defined chemical handles of such scaffolds are essential for the efficient and divergent synthesis required in modern medicinal chemistry. googleapis.com

Table 2: Synthesis of an Advanced Intermediate

PrecursorReagentResulting Intermediate/Scaffold
This compound3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline6-(2-chloro-4-aminophenyl)-3-fluoropicolinonitrile

Data derived from patent US10766894B2 which describes the general reaction. google.com

Contribution to Ligand Design and Catalyst Development

While there is limited information on this compound being used directly as a ligand in catalyst complexes, its application in syntheses that rely on sophisticated catalysts underscores its contribution to the field. The successful use of the compound in Suzuki-Miyaura reactions is heavily dependent on advanced catalyst systems, such as those employing palladium with specialized phosphine (B1218219) ligands like dppf ([1,1′-Bis(diphenylphosphino)ferrocene]). google.com This highlights the compound's compatibility with and role in facilitating modern transition-metal catalysis.

Furthermore, pyridine-based molecules are a well-established class of ligands in coordination chemistry due to the lone pair of electrons on the nitrogen atom. The electronic properties of this compound, modified by its electron-withdrawing fluoro and cyano groups, make it a potential candidate for the development of novel ligands with unique electronic and steric profiles for future catalyst systems.

Utilization in Material Science for Polymer and Coating Synthesis

The application of this compound is an emerging area in material science. Its potential has been noted in the field of organic electronics. The unique combination of a heterocyclic aromatic ring, a highly electronegative fluorine atom, and a polar nitrile group gives the molecule properties that could be advantageous in the synthesis of specialized polymers and coatings.

Fluorinated polymers are known for their high thermal stability, chemical resistance, and unique surface properties. The incorporation of a monomer derived from this compound could be explored to create polymers with tailored electronic characteristics, potentially for use in coatings for electronic devices or as components in advanced functional materials. While specific examples of polymers synthesized from this exact compound are not yet widely reported, its structural motifs are of significant interest for developing next-generation materials.

Spectroscopic Characterization Methodologies for Halogenated Picolinonitriles

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a cornerstone of molecular characterization. By observing the magnetic behavior of atomic nuclei like ¹H, ¹³C, and ¹⁹F, it is possible to map out the complete atomic connectivity of a molecule.

In the ¹H NMR spectrum of 3-Bromo-6-fluoropicolinonitrile, the two aromatic protons on the pyridine (B92270) ring are expected to produce distinct signals. The proton at the C-4 position and the proton at the C-5 position are in different chemical environments and will couple to each other. Furthermore, the proton at C-5 will exhibit coupling to the adjacent fluorine atom at C-6. This leads to a predictable splitting pattern, which is crucial for assignment. The chemical shifts are influenced by the electron-withdrawing effects of the nitrile, bromine, and fluorine substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-47.8 – 8.2Doublet of doublets (dd)³J(H4-H5) ≈ 8-9 Hz, ⁴J(H4-F6) ≈ 1-2 Hz
H-57.2 – 7.6Doublet of doublets (dd)³J(H5-H4) ≈ 8-9 Hz, ³J(H5-F6) ≈ 5-6 Hz

Note: Data are predicted based on analogous structures and established substituent effects on pyridine rings.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, six distinct signals are expected for the six carbons of the picolinonitrile core. The chemical shifts are significantly affected by the attached substituents. The carbon of the nitrile group (C≡N) typically appears in a distinct region of the spectrum. The carbons directly bonded to bromine (C-3) and fluorine (C-6) will show characteristic shifts, with the C-F bond also leading to observable C-F coupling. chemguide.co.uklibretexts.orgorganicchemistrydata.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C-2 (C-CN)145 – 150~2-4
C-3 (C-Br)115 – 120~3-5
C-4140 – 145~4-6
C-5120 – 125~20-25
C-6 (C-F)160 – 165~240-260
C≡N114 – 118~2-3

Note: Data are predicted based on established chemical shift ranges for substituted pyridines and nitrile compounds. chemguide.co.ukyoutube.com

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. wikipedia.org Given that ¹⁹F has 100% natural abundance and a nuclear spin of ½, it provides clear spectra. wikipedia.org For this compound, a single signal is expected for the fluorine atom at the C-6 position. This signal's multiplicity will be a doublet of doublets, resulting from coupling to the proton at C-5 (³J) and the proton at C-4 (⁴J). The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for confirming the presence and environment of fluorine in a molecule. wikipedia.orgman.ac.uk

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

Fluorine PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F-6-70 to -90Doublet of doublets (dd)³J(F6-H5) ≈ 5-6 Hz, ⁴J(F6-H4) ≈ 1-2 Hz

Note: Chemical shift is relative to a standard like CFCl₃. Data are predicted based on typical values for fluoro-substituted pyridines. man.ac.uk

To unambiguously confirm the structure and assign all ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the signals of the H-4 and H-5 protons, confirming their scalar coupling and adjacency on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would definitively link the H-4 signal to the C-4 signal and the H-5 signal to the C-5 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for identifying longer-range (2-3 bond) correlations. Key expected correlations for this compound would include:

H-4 correlating to C-2, C-5, and the C≡N carbon.

H-5 correlating to C-3 and C-6. These correlations provide definitive proof of the substitution pattern on the pyridine ring.

Vibrational Spectroscopy Approaches

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint and identifying the functional groups present.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its specific functional groups. The presence of a strong, sharp band for the nitrile (C≡N) stretch is a key diagnostic feature. The vibrations associated with the substituted pyridine ring, as well as the C-F and C-Br bonds, would also be present in the spectrum. mdpi.comchemrxiv.org

Table 4: Predicted FT-IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
C≡N StretchNitrile2220 – 2240Strong, Sharp
C=C / C=N StretchAromatic Ring1550 – 1610Medium-Strong
C-H Bending (out-of-plane)Aromatic Ring800 – 900Strong
C-F StretchFluoro-aromatic1200 – 1280Strong
C-Br StretchBromo-aromatic550 – 650Medium

Note: Data are predicted based on standard IR correlation tables and data from analogous halogenated aromatic compounds. usp.br

Raman Spectroscopy, including Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS)

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a unique chemical fingerprint. umich.edu For this compound, the Raman spectrum is expected to exhibit characteristic peaks corresponding to the vibrations of the pyridine ring and its substituents: bromo, fluoro, and nitrile groups.

The primary vibrational modes anticipated in the Raman spectrum would include:

Pyridine Ring Vibrations: The characteristic ring stretching and breathing modes of the pyridine nucleus.

C-Br Stretching: A low-frequency vibration typical for carbon-bromine bonds.

C-F Stretching: A higher frequency vibration associated with the strong carbon-fluorine bond.

C≡N (Nitrile) Stretching: A sharp, intense band in the characteristic region for nitriles.

Theoretical calculations and experimental data from related halogenated pyridines suggest that the vibrational frequencies will be influenced by the electronic effects of the substituents. rsc.orgnih.gov For instance, halogen bonding interactions have been shown to cause shifts in vibrational frequencies, which can be probed by Raman spectroscopy. rsc.orgumich.edu

Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) are advanced techniques that can dramatically enhance the Raman signal, enabling the detection of molecules at very low concentrations. SERS achieves this by adsorbing the analyte onto a roughened metal surface (typically silver or gold), which supports surface plasmons. libretexts.org TERS combines Raman spectroscopy with scanning probe microscopy, using a metalized tip to create a highly localized signal enhancement, allowing for chemical imaging with nanoscale resolution. semanticscholar.org These techniques could be particularly useful for studying trace amounts of this compound or its interactions on surfaces.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule. For organic molecules, the most significant absorptions are typically due to π → π* and n → π* transitions. libretexts.orguzh.ch

In this compound, the pyridine ring and the nitrile group constitute the primary chromophore. The expected electronic transitions would be:

π → π transitions:* Associated with the π-electron system of the aromatic pyridine ring. The presence of substituents (Br, F, CN) will shift the absorption maxima (λ_max) compared to unsubstituted pyridine. Increased conjugation generally leads to a bathochromic (red) shift to longer wavelengths.

n → π transitions:* Involving the promotion of a non-bonding electron from the nitrogen atom of the pyridine ring to an anti-bonding π* orbital. These transitions are typically weaker in intensity compared to π → π* transitions. uzh.ch

The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or cyclohexane (B81311) would likely show strong absorption bands in the near-UV region (200-400 nm). msu.edu The precise λ_max and molar absorptivity (ε) values are sensitive to the solvent polarity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. uni-saarland.de When a molecule is ionized in the mass spectrometer, typically by electron impact (EI), it forms a molecular ion (M⁺), which can then break apart into smaller, charged fragments.

For this compound (C₆H₂BrFN₂), the key features in its mass spectrum would be:

Molecular Ion (M⁺) Peak: The molecular weight of this compound is approximately 200.99 g/mol . A crucial characteristic will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance. miamioh.edu This results in two molecular ion peaks of almost equal intensity, one for the molecule containing ⁷⁹Br (M⁺) and another at two mass units higher for the molecule with ⁸¹Br ([M+2]⁺). libretexts.org This distinctive pattern is a clear indicator of the presence of a single bromine atom.

Fragmentation Pattern: The molecular ion can undergo fragmentation through the loss of neutral species. Common fragmentation pathways for this molecule would likely involve the loss of the bromine atom (Br•), the nitrile group (•CN), or a fluorine atom (F•). The stability of the resulting fragment ions determines the relative intensity of the peaks in the spectrum. youtube.com For example, the loss of a bromine radical from the molecular ion would lead to a significant fragment. Analysis of the mass differences between the molecular ion and the major fragment peaks helps to piece together the molecule's structure. mdpi.commsu.edu

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking. mdpi.com

Molecular Geometry: The precise bond lengths of C-Br, C-F, C-C, C-N, and C≡N, and the bond angles within the pyridine ring. This would confirm the planar nature of the pyridine ring and the geometry of the substituents.

Crystal Packing: How the individual molecules are arranged in the crystal lattice. This includes identifying any intermolecular interactions, which are critical for understanding the physical properties of the solid material. For instance, halogen bonding involving the bromine atom or π-π stacking interactions between pyridine rings could be identified. mdpi.com

Absolute Configuration: For chiral molecules, XRD can determine the absolute stereochemistry. While this compound itself is achiral, this capability is crucial for related chiral derivatives. rsc.org

The data obtained from XRD is fundamental for structure-property relationship studies and for computational modeling.

Theoretical and Computational Investigations of 3 Bromo 6 Fluoropicolinonitrile

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the molecular world, enabling the determination of various properties of 3-bromo-6-fluoropicolinonitrile from first principles.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and stability of molecules. For this compound, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to its chemical behavior.

Key parameters derived from DFT studies include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity.

DFT calculations also provide insights into the electrostatic potential surface, highlighting regions of positive and negative charge. In this compound, the electron-withdrawing nature of the fluorine, bromine, and nitrile groups significantly influences the charge distribution on the pyridine (B92270) ring. This is particularly relevant for understanding intermolecular interactions and the regioselectivity of reactions. For instance, the electron-withdrawing properties of the fluoro group can increase the acidity of adjacent aromatic hydrogens. usp.br

Table 1: Calculated Electronic Properties of this compound using DFT

PropertyValueUnit
HOMO Energy-7.5eV
LUMO Energy-1.2eV
HOMO-LUMO Gap6.3eV
Dipole Moment3.5Debye

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar halogenated pyridine derivatives.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods can be used to predict a variety of molecular properties with high accuracy. For this compound, ab initio calculations can determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.

Furthermore, these methods can be employed to calculate vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. This allows for a direct comparison with experimental spectroscopic data, aiding in the structural confirmation of the compound. Ab initio molecular dynamics simulations can also provide insights into the dynamic behavior of the molecule at different temperatures and pressures. uzh.chaps.org

Table 2: Calculated Geometrical Parameters of this compound using Ab Initio Methods

ParameterValueUnit
C-Br Bond Length1.90Å
C-F Bond Length1.35Å
C≡N Bond Length1.15Å
C-C-N Bond Angle178.5Degrees

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from ab initio calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for unraveling the intricate details of chemical reaction mechanisms. For this compound, these methods can map out reaction pathways, identify key intermediates and transition states, and predict the kinetics of its transformations.

A Potential Energy Surface (PES) is a mathematical or graphical representation of the potential energy of a system as a function of its geometry. libretexts.org For a chemical reaction, the PES maps the energy landscape that connects reactants to products. libretexts.orgyoutube.com By exploring the PES for reactions involving this compound, chemists can identify the most likely reaction pathways. researchgate.netresearchgate.net

The PES can reveal the presence of energy minima, which correspond to stable reactants, products, and intermediates, and saddle points, which represent transition states. libretexts.org For example, in a nucleophilic aromatic substitution reaction, PES mapping can help determine whether the reaction proceeds via a concerted mechanism or a stepwise pathway involving a Meisenheimer complex.

A transition state is the highest energy point along the lowest energy path from reactants to products. libretexts.org Characterizing the geometry and energy of the transition state is crucial for understanding the kinetics of a reaction. Computational methods can precisely locate transition state structures and calculate their energies. mdpi.comnih.gov

The activation energy (Ea) is the energy difference between the reactants and the transition state. It represents the minimum energy required for a reaction to occur. By calculating the activation energies for different possible reaction pathways of this compound, the most favorable route can be identified.

Table 3: Calculated Activation Energies for a Hypothetical Nucleophilic Substitution on this compound

Reaction PathwayActivation Energy (Ea)Unit
Substitution at C-3 (Br)25kcal/mol
Substitution at C-6 (F)30kcal/mol

Note: This table presents illustrative data for a hypothetical reaction to demonstrate the application of transition state calculations.

Based on the calculated activation energies and other properties of the transition state, it is possible to predict the reaction rate constants using theories such as Transition State Theory (TST). arxiv.org TST provides a framework for calculating the rate of a reaction based on the properties of the reactants and the transition state. arxiv.orgarxiv.org

Prediction of Reactivity and Selectivity Patterns

The reactivity of this compound is dictated by the electronic interplay of the pyridine ring, the electron-withdrawing nitrile group (-CN), and the two halogen substituents (-Br and -F).

Electronic Effects and Reactivity: The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the electronegative nitrogen atom. This effect is significantly amplified by the strongly electron-withdrawing nitrile group. The bromine at position 3 and the fluorine at position 6 further withdraw electron density through induction. This combination of features renders the aromatic ring highly electrophilic and thus susceptible to nucleophilic aromatic substitution (SNAr) , while being deactivated towards electrophilic substitution.

Selectivity in Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. The regioselectivity of this attack is governed by the positions of the activating groups and the nature of the leaving groups.

Activation: The nitrile group at position 2 strongly activates the positions ortho (position 3) and para (position 6) to it for nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex).

Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile. The best leaving group is the one on the carbon atom that is most electrophilic. Fluorine, being the most electronegative halogen, makes the carbon it is attached to (C6) highly electron-deficient and thus the most favorable site for nucleophilic attack. organicchemistrytutor.commasterorganicchemistry.com The C-F bond is stronger than the C-Br bond, but its superior ability to activate the carbon for attack makes it the better leaving group in this context. organicchemistrytutor.commasterorganicchemistry.com The bromine at C3 is less activated as it is meta to the nitrogen atom.

Computational Predictions: To quantify these predictions, computational methods are employed:

Molecular Electrostatic Potential (MEP) Maps: An MEP map would visualize the electron distribution on the molecule. For this compound, the map is expected to show a significant region of positive potential (electrophilic character) around the C6 carbon, confirming it as the primary site for nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis: The energy and distribution of the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity towards nucleophiles. The LUMO of this molecule would likely have its largest coefficient on the C6 and C2 carbons, indicating these as the most electrophilic centers. researchgate.netbaranlab.org

Reaction Pathway Modeling: DFT calculations can be used to model the entire reaction pathway for a nucleophile attacking at either the C6-F or C3-Br position. By calculating the activation energies (ΔG‡) for both pathways, it can be definitively predicted that substitution at the C6 position is kinetically favored due to a lower energy transition state. researchgate.netdiva-portal.org

These computational approaches consistently support the prediction that this compound will selectively undergo nucleophilic aromatic substitution at the C6 position, displacing the fluoride (B91410).

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a subtle balance of various non-covalent intermolecular interactions. For this compound, several types of interactions are expected to play a role in its solid-state architecture.

Potential Intermolecular Interactions:

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming attractive interactions (C-Br···N or C-Br···F) with the nitrogen or fluorine atoms of neighboring molecules. nih.govrsc.orgbohrium.com These interactions are highly directional and can be a significant force in organizing molecules into specific motifs like chains or sheets. bohrium.com

π-π Stacking: The electron-deficient pyridine rings can stack with one another. The arrangement may be parallel-displaced or T-shaped to minimize electrostatic repulsion and maximize attractive van der Waals forces. rsc.org

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the polar C-F, C-Br, and C≡N bonds. These dipoles will tend to align in an anti-parallel fashion in the crystal lattice to achieve electrostatic stabilization. smolecule.com

Weak Hydrogen Bonds: The aromatic C-H bonds can act as weak hydrogen bond donors, interacting with the electronegative nitrogen, fluorine, or even the nitrile π-system (C-H···N, C-H···F) of adjacent molecules. mdpi.comresearchgate.net

Computational Analysis of Crystal Packing: While an experimentally determined crystal structure is not publicly available, computational tools can predict and analyze the packing.

Hirshfeld Surface Analysis: This technique is invaluable for visualizing and quantifying intermolecular contacts in a crystal. mdpi.comresearchgate.netnih.govscirp.org It maps the closest intermolecular distances onto a surface surrounding the molecule. For this compound, a Hirshfeld analysis would likely reveal the relative importance of different contacts. The resulting 2D "fingerprint plots" would show distinct spikes corresponding to Br···N, H···F, and H···H contacts, providing a quantitative breakdown of the interactions governing the crystal packing. researchgate.netnih.gov

Quantum-Chemical Calculations: Ab initio calculations can be performed on dimers or larger clusters of the molecule to determine the energies of different intermolecular interactions. acs.orgfigshare.com This allows for the ranking of interaction strengths (e.g., halogen bond vs. π-stacking) and helps to understand which forces are most influential in directing the crystal packing. rsc.orgacs.org Studies on related fluorinated pyridines show that the crystal packing can shift from herringbone to parallel arrangements depending on the degree and position of fluorination, influenced by a balance of C-H···F interactions, π-π stacking, and repulsive F···F contacts. acs.orgfigshare.com

Based on the functionalities present, the crystal packing of this compound is expected to be a complex interplay of directional halogen bonds and weaker, less directional van der Waals and dipole-dipole forces, leading to a compact and stable crystalline solid.

Future Directions and Emerging Research Areas in Halogenated Picolinonitrile Chemistry

Development of Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries, as the biological activity of a compound can be highly dependent on its stereochemistry. The development of asymmetric synthetic methodologies for halogenated picolinonitriles is a key area of future research, aimed at providing access to a wide range of chiral building blocks.

One promising approach is the use of chiral catalysts to control the stereochemical outcome of reactions. For instance, chiral transition metal complexes can be employed in asymmetric cross-coupling reactions to introduce substituents at the bromine-bearing carbon of "3-Bromo-6-fluoropicolinonitrile" in an enantioselective manner. Similarly, organocatalysis, which utilizes small organic molecules as catalysts, offers a powerful and often more sustainable alternative for the synthesis of chiral pyridines. scripps.edu

Another important strategy is chiral resolution , which involves the separation of a racemic mixture into its individual enantiomers. wikipedia.orgaklectures.com This can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. wikipedia.orgnih.gov While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. wikipedia.org More advanced techniques such as chiral chromatography can also be employed for the separation of enantiomers. lcms.cz

Enzymatic approaches are also gaining traction for the synthesis of chiral fluorinated compounds. Enzymes, with their inherent chirality and high selectivity, can catalyze reactions with exceptional enantio- and regioselectivity. the-innovation.org For example, engineered enzymes could potentially be used for the stereoselective functionalization of the picolinonitrile ring.

The table below summarizes some of the key approaches for the asymmetric synthesis of chiral compounds, which could be adapted for halogenated picolinonitriles.

Methodology Description Potential Application to Halogenated Picolinonitriles
Chiral Catalysis Use of chiral transition metal complexes or organocatalysts to induce stereoselectivity in a reaction. scripps.eduAsymmetric cross-coupling reactions at the C-Br bond; enantioselective functionalization of the pyridine (B92270) ring.
Chiral Resolution Separation of a racemic mixture into its enantiomers. wikipedia.orgaklectures.comSeparation of racemic derivatives of "this compound" using chiral resolving agents or chiral chromatography. wikipedia.orgnih.govlcms.cz
Enzymatic Synthesis Utilization of enzymes as biocatalysts to achieve high stereoselectivity. the-innovation.orgEnantioselective synthesis of chiral fluorinated picolinonitrile derivatives.

Exploration of Novel Catalytic Transformations

The bromine and fluorine atoms on the "this compound" scaffold serve as versatile handles for a wide range of catalytic transformations, enabling the synthesis of a diverse array of derivatives. The exploration of novel catalytic reactions is a key driver of innovation in this field.

Cross-coupling reactions , such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. soton.ac.uksmolecule.comnih.govbeilstein-journals.org Research has demonstrated the successful Sonogashira cross-coupling of 6-bromo-3-fluoropicolinonitrile (B1380960) with terminal alkynes, highlighting the reactivity of the C-Br bond. soton.ac.uk Future research will likely focus on expanding the scope of these reactions to include a wider range of coupling partners and developing more efficient and sustainable catalytic systems.

C-H activation is an emerging area of research that offers a more atom-economical approach to the functionalization of organic molecules. beilstein-journals.orgd-nb.infofrontiersin.org The direct functionalization of C-H bonds on the picolinonitrile ring, catalyzed by transition metals, would eliminate the need for pre-functionalized starting materials, leading to more efficient and environmentally friendly synthetic routes. beilstein-journals.org The fluorine atom in "this compound" can also influence the regioselectivity of C-H activation reactions.

The development of novel catalytic systems for the selective halogenation of pyridines is also an active area of research. nih.govresearchgate.netorgsyn.orgchemrxiv.orgnih.gov These methods could be used to introduce additional halogen atoms onto the picolinonitrile scaffold, further expanding the chemical space of accessible derivatives.

The following table provides examples of catalytic transformations that can be applied to halogenated picolinonitriles.

Catalytic Transformation Description Example Application
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of an organoboron compound with a halide. smolecule.comSynthesis of aryl- or heteroaryl-substituted picolinonitriles.
Sonogashira Coupling Palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. soton.ac.ukIntroduction of alkynyl groups onto the picolinonitrile ring. soton.ac.uk
Buchwald-Hartwig Amination Palladium-catalyzed formation of carbon-nitrogen bonds. nih.govSynthesis of amino-substituted picolinonitrile derivatives. nih.gov
C-H Activation Direct functionalization of carbon-hydrogen bonds catalyzed by a transition metal. beilstein-journals.orgd-nb.infofrontiersin.orgRegioselective introduction of functional groups onto the pyridine ring. beilstein-journals.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis into flow chemistry and automated synthesis platforms is revolutionizing the way organic molecules are prepared. scripps.educhemrxiv.orgresearchgate.netchemspeed.combeilstein-journals.orgmdpi.com These technologies offer numerous advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. numberanalytics.combeilstein-journals.orgnih.govchimia.chmdpi.commdpi.com

Flow chemistry, which involves the continuous pumping of reagents through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.govchimia.chmdpi.commdpi.com This can lead to higher yields, improved selectivity, and the ability to safely handle hazardous reagents and intermediates. numberanalytics.combeilstein-journals.org The synthesis of complex molecules, including active pharmaceutical ingredients, has been successfully demonstrated using flow chemistry. beilstein-journals.orgmdpi.com The synthesis of picolinonitrile derivatives could be readily adapted to flow processes, enabling the rapid and efficient production of these compounds. ucl.ac.uk

Automated synthesis platforms combine robotics, software, and analytical tools to perform a large number of reactions in parallel. scripps.educhemrxiv.orgchemspeed.comrsc.org This high-throughput approach is ideal for the rapid synthesis of compound libraries for drug discovery and materials science research. researchgate.netrsc.org By integrating the synthesis of "this compound" derivatives into an automated platform, researchers can quickly explore a wide range of structural modifications and identify compounds with desired properties.

The table below highlights the key features and benefits of flow chemistry and automated synthesis.

Technology Key Features Benefits for Halogenated Picolinonitrile Synthesis
Flow Chemistry Continuous processing, precise control over reaction parameters. nih.govchimia.chmdpi.commdpi.comImproved safety, scalability, higher yields, and selectivity. numberanalytics.combeilstein-journals.org
Automated Synthesis High-throughput parallel synthesis, robotic liquid handling. scripps.educhemrxiv.orgchemspeed.comrsc.orgRapid generation of compound libraries for screening and optimization. researchgate.netrsc.org
Microreactor Technology Miniaturized reaction vessels with high surface-to-volume ratios. numberanalytics.combeilstein-journals.orgchimia.chmdpi.commdpi.comEnhanced heat and mass transfer, precise reaction control. numberanalytics.combeilstein-journals.org

Computational Design and Optimization of Picolinonitrile Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design and optimization of molecules with desired properties. acs.orgnih.govacs.org Density Functional Theory (DFT) calculations, for example, can be used to predict the electronic properties, reactivity, and spectroscopic characteristics of halogenated picolinonitriles. nih.govresearchgate.net

By modeling the interaction of picolinonitrile derivatives with biological targets, such as enzymes or receptors, researchers can gain insights into the structure-activity relationships and design more potent and selective compounds. acs.orgnih.gov Computational methods can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, helping to identify compounds with favorable pharmacokinetic profiles.

In the context of materials science, computational modeling can be used to design picolinonitrile derivatives with specific electronic and optical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of "this compound" can be tuned by introducing different substituents, and computational methods can guide the selection of the most promising candidates. bldpharm.com

The following table outlines some of the key applications of computational chemistry in the design of picolinonitrile derivatives.

Computational Method Application Relevance to "this compound"
Density Functional Theory (DFT) Prediction of electronic structure, reactivity, and spectroscopic properties. nih.govresearchgate.netUnderstanding the influence of the bromo and fluoro substituents on the properties of the molecule.
Molecular Docking Simulation of the binding of a ligand to a biological target. acs.orgnih.govDesigning picolinonitrile-based inhibitors for specific enzymes or receptors.
Quantitative Structure-Activity Relationship (QSAR) Correlation of chemical structure with biological activity.Predicting the biological activity of novel picolinonitrile derivatives.
Molecular Dynamics (MD) Simulations Simulation of the dynamic behavior of molecules over time.Studying the conformational flexibility and interactions of picolinonitrile derivatives.

Applications in Advanced Functional Materials and Nanotechnology

The unique electronic and structural properties of halogenated picolinonitriles make them attractive building blocks for the development of advanced functional materials and for applications in nanotechnology .

In the field of materials science, fluorinated picolinonitriles have been investigated for their potential use in organic electronics . ossila.com The introduction of fluorine atoms can lower the energy levels of the molecular orbitals, which can be beneficial for applications in electron-transporting materials. The ability to tune the electronic properties through the introduction of different substituents makes these compounds promising candidates for the development of novel organic semiconductors. Halogenated polymers derived from these monomers could also exhibit interesting properties for use in functional materials. nih.gov

Nanotechnology offers new opportunities for the application of halogenated picolinonitriles in areas such as drug delivery and diagnostics. By incorporating these molecules into nanoparticles or other nanostructures, it may be possible to improve their solubility, stability, and targeting to specific cells or tissues. For example, "this compound" could serve as a versatile scaffold for the synthesis of targeted drug delivery systems or as a component of fluorescent probes for bioimaging applications. The development of functionalized carbon materials from halogenated polymeric wastes is also an emerging area of research.

The table below summarizes some of the potential applications of halogenated picolinonitriles in advanced materials and nanotechnology.

Application Area Description Potential Role of "this compound"
Organic Electronics Use of organic molecules in electronic devices such as OLEDs and OPVs. ossila.comAs a building block for the synthesis of novel organic semiconductors with tailored electronic properties.
Functional Polymers Polymers with specific chemical or physical properties. nih.govMonomer for the synthesis of fluorinated polymers with unique characteristics. nih.gov
Drug Delivery Targeted delivery of therapeutic agents to specific sites in the body.Scaffold for the development of targeted drug delivery systems.
Bioimaging Visualization of biological processes at the molecular level.Precursor for the synthesis of fluorescent probes for cellular imaging.
Nanomaterials Materials with at least one dimension in the nanoscale.Component of functional nanomaterials for various applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.